molecular formula C14H16N4O2S B2586340 4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide CAS No. 1251568-49-6

4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide

Cat. No.: B2586340
CAS No.: 1251568-49-6
M. Wt: 304.37
InChI Key: JWQPXSVYVKMWLF-UHFFFAOYSA-N
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Description

4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of isothiazoles, which are known for their diverse biological activities and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thioamide and a nitrile oxide, cyclization can be induced to form the isothiazole core.

    Functional Group Introduction: The introduction of amino, methyl, and benzyl groups can be achieved through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the methyl and benzyl groups can be added through alkylation reactions.

    Final Assembly: The final compound is assembled by coupling the functionalized isothiazole with the appropriate carboxamide derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as alkyl halides for alkylation or acyl chlorides for acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological profile.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide
  • 4-amino-N3-methyl-N5-(4-chlorobenzyl)isothiazole-3,5-dicarboxamide

Uniqueness

Compared to similar compounds, 4-amino-N3-methyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylbenzyl group, in particular, may enhance its interaction with certain biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

4-amino-3-N-methyl-5-N-[(4-methylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-8-3-5-9(6-4-8)7-17-14(20)12-10(15)11(18-21-12)13(19)16-2/h3-6H,7,15H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQPXSVYVKMWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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